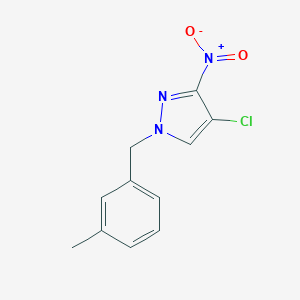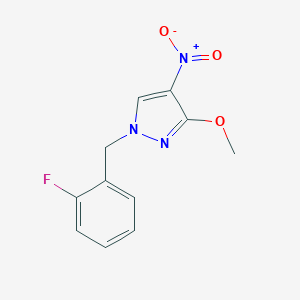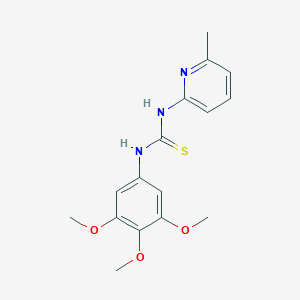![molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3](/img/structure/B495128.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a compound that features a trifluoromethyl group attached to a benzimidazole ring, which is further connected to an ethanol moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under photoredox catalysis conditions, where visible light drives the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetaldehyde or 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid.
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethanamine
- 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid
- 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propane-1,3-diol
Uniqueness
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is unique due to the presence of both the trifluoromethyl group and the ethanol moiety. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific interactions with biological targets .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-88-9 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)

